molecular formula C12H9BrN2O2 B8296866 2-Bromo-1-(2-phenoxypyrimidin-5-yl)ethanone

2-Bromo-1-(2-phenoxypyrimidin-5-yl)ethanone

Cat. No. B8296866
M. Wt: 293.12 g/mol
InChI Key: MTOIYFQMLDSLSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(2-phenoxypyrimidin-5-yl)ethanone is a useful research compound. Its molecular formula is C12H9BrN2O2 and its molecular weight is 293.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H9BrN2O2

Molecular Weight

293.12 g/mol

IUPAC Name

2-bromo-1-(2-phenoxypyrimidin-5-yl)ethanone

InChI

InChI=1S/C12H9BrN2O2/c13-6-11(16)9-7-14-12(15-8-9)17-10-4-2-1-3-5-10/h1-5,7-8H,6H2

InChI Key

MTOIYFQMLDSLSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=N2)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution consisting of 1-(2-phenoxypyrimidin-5-yl)ethanone (Step B, 400 mg, 1.87 mmol) in dichloromethane (14 mL) was added tetrabutylammonium tribromide (990 mg, 2.05 mmol). The reaction mixture was sealed with a screw top and warmed at 40° C. overnight and allowed to cool to room temperature. Hexane (4 mL) was subsequently added. After three hours and little precipitation, additional (150 mg) tetrabutylammonium tribromide was added and the reaction mixture was stirred overnight at room temperature. The pale yellow precipitate that formed was collected on a filter and washed with 1:1 dichloromethane-hexane to afford the title intermediate (375 mg, 68%); Rf 0.43 with 3:1 v/v hexanes-ethyl acetate; MS (ESI+) m/z 295, 293 (M+1, Br isotopes).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
990 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Four
Yield
68%

Synthesis routes and methods II

Procedure details

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